2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxy group, and a sulfanyl-acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with a suitable precursor.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the phenoxy group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, reduced phenoxy derivatives
Substitution: Substituted triazole derivatives, substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes by binding to their active sites.
Interacting with Receptors: Modulating the activity of receptors involved in various signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures but different substituents.
Triazole Derivatives: Compounds with similar triazole rings but different functional groups.
Sulfanyl Compounds: Compounds with similar sulfanyl linkages but different core structures.
Uniqueness
2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H30N4O2S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C28H30N4O2S/c1-3-22-16-21(2)17-25(18-22)34-19-26-30-31-28(32(26)24-12-8-5-9-13-24)35-20-27(33)29-15-14-23-10-6-4-7-11-23/h4-13,16-18H,3,14-15,19-20H2,1-2H3,(H,29,33) |
InChI Key |
AKGHJBPYXCUUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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